molecular formula C21H17N3O4 B253091 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE

3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE

Cat. No.: B253091
M. Wt: 375.4 g/mol
InChI Key: AODQLJHVODQECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethoxy group and an oxazolo[4,5-b]pyridin-2-yl-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid to form an intermediate, which is then subjected to cyclization reactions to yield the desired oxazolo[4,5-b]pyridine derivative . The final step involves coupling this intermediate with 3,4-dimethoxybenzoyl chloride under appropriate conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interfere with bacterial cell wall synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,4-dimethoxy group enhances its solubility and bioavailability, making it a more effective candidate for therapeutic applications.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O4/c1-26-16-10-7-14(12-18(16)27-2)20(25)23-15-8-5-13(6-9-15)21-24-19-17(28-21)4-3-11-22-19/h3-12H,1-2H3,(H,23,25)

InChI Key

AODQLJHVODQECM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.